
Brd4-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brd4-IN-5 is a small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones and other proteins. Inhibition of BRD4 has shown potential in treating various cancers and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brd4-IN-5 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzo[d]isoxazol scaffold, which is then functionalized to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Brd4-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity to identify more potent inhibitors .
Applications De Recherche Scientifique
Brd4-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the molecular mechanisms of BRD4 in various cellular processes.
Industry: Utilized in drug discovery and development to identify new therapeutic agents targeting BRD4.
Mécanisme D'action
Brd4-IN-5 exerts its effects by binding to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery, leading to the downregulation of oncogenes and other target genes involved in cell proliferation and survival . The molecular targets and pathways involved include the c-MYC oncogene and various signaling pathways regulating cell cycle and apoptosis .
Comparaison Avec Des Composés Similaires
Brd4-IN-5 is compared with other BRD4 inhibitors, such as JQ1 and I-BET762. While all these compounds target the bromodomains of BRD4, this compound has shown unique binding properties and higher selectivity in some studies . Similar compounds include:
JQ1: A well-known BRD4 inhibitor with potent anti-cancer activity.
I-BET762: Another BRD4 inhibitor with applications in cancer and inflammatory disease research.
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanism of action make it a valuable tool in understanding and targeting BRD4-related pathways in various diseases.
Propriétés
Formule moléculaire |
C25H21F2N3O4 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-(oxolan-3-yl)benzamide |
InChI |
InChI=1S/C25H21F2N3O4/c1-30-12-19(17-6-8-28-23(17)25(30)32)18-10-14(24(31)29-16-7-9-33-13-16)2-4-21(18)34-22-5-3-15(26)11-20(22)27/h2-6,8,10-12,16,28H,7,9,13H2,1H3,(H,29,31) |
Clé InChI |
BJRGWWJCWIVVKN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCOC4)OC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


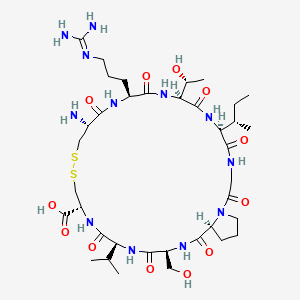


![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
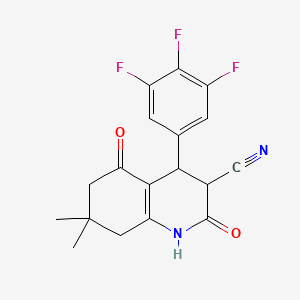
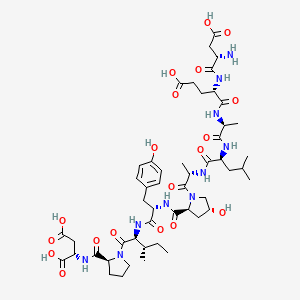

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
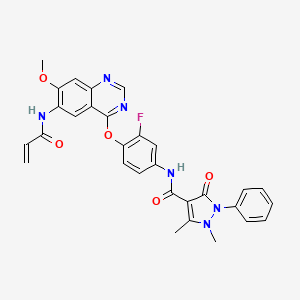
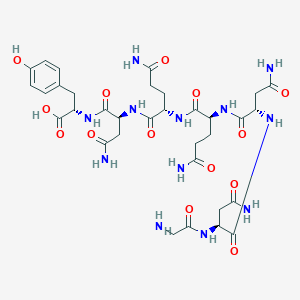
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
